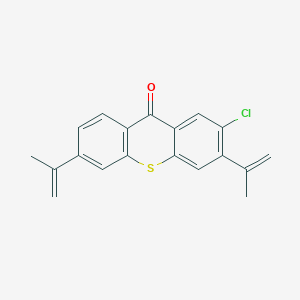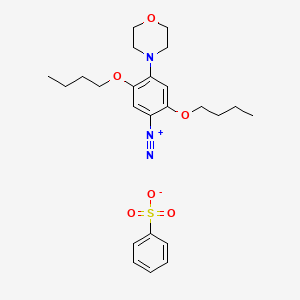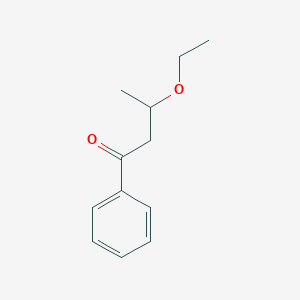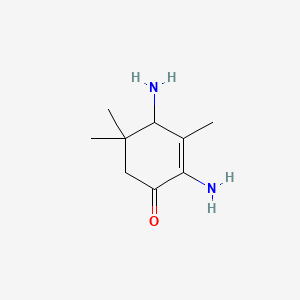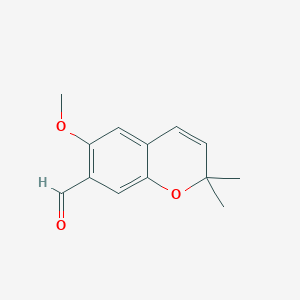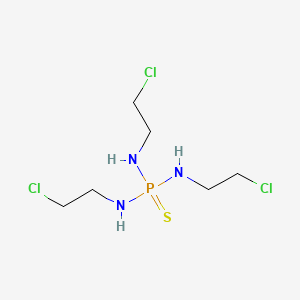
Phosphorothioic triamide, N,N',N''-tris(2-chloroethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic triamide, N,N’,N’'-tris(2-chloroethyl)- is a chemical compound with the molecular formula C6H15Cl3N3PS It is known for its unique structure, which includes three 2-chloroethyl groups attached to a phosphorothioic triamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic triamide, N,N’,N’'-tris(2-chloroethyl)- typically involves the reaction of phosphorothioic triamide with 2-chloroethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The final product is then purified using techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorothioic triamide, N,N’,N’'-tris(2-chloroethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphorothioic triamide derivatives with different substituents.
Substitution: The 2-chloroethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
The major products formed from these reactions include various phosphorothioic triamide derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
Phosphorothioic triamide, N,N’,N’'-tris(2-chloroethyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce phosphorothioic groups into molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of phosphorothioic triamide, N,N’,N’'-tris(2-chloroethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphorothioic triamide, N,N’,N’'-tris(3,4-dimethylphenyl)-
- Phosphorothioic triamide, N,N’,N’'-tris(4-methylphenyl)-
- Phosphorothioic triamide, N,N’,N’'-tris(2-pyridinyl)-
Uniqueness
Phosphorothioic triamide, N,N’,N’'-tris(2-chloroethyl)- is unique due to the presence of 2-chloroethyl groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific functional properties.
Propriétés
Numéro CAS |
93598-04-0 |
|---|---|
Formule moléculaire |
C6H15Cl3N3PS |
Poids moléculaire |
298.6 g/mol |
Nom IUPAC |
N-bis(2-chloroethylamino)phosphinothioyl-2-chloroethanamine |
InChI |
InChI=1S/C6H15Cl3N3PS/c7-1-4-10-13(14,11-5-2-8)12-6-3-9/h1-6H2,(H3,10,11,12,14) |
Clé InChI |
QRFBMOBULZDGNR-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)NP(=S)(NCCCl)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


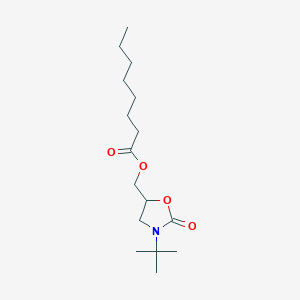
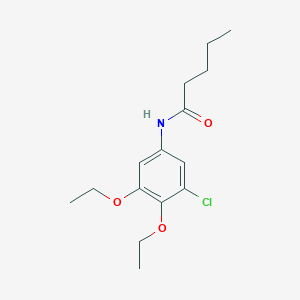
![4-[(1-Carboxyethyl)amino]butanoic acid](/img/structure/B14368055.png)

![2-[3-(2-Chlorophenyl)propyl]pyridine](/img/structure/B14368061.png)

